1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine
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Overview
Description
1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine is a complex organic compound that features a piperazine core substituted with two bromomethyl-dihydrothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole rings can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative of the compound.
Scientific Research Applications
1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine is not well-characterized, but it likely involves interactions with biological macromolecules through its bromomethyl and thiazole groups. These interactions could affect various molecular targets and pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)benzene: This compound has a similar bromomethyl substitution pattern but lacks the thiazole and piperazine rings.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Another similar compound with additional bromine atoms on the benzene ring.
Uniqueness
1,4-Bis(5-(bromomethyl)-4,5-dihydrothiazol-2-yl)piperazine is unique due to its combination of a piperazine core with bromomethyl-dihydrothiazole groups, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-(bromomethyl)-2-[4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl]-4,5-dihydro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N4S2/c13-5-9-7-15-11(19-9)17-1-2-18(4-3-17)12-16-8-10(6-14)20-12/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZZGTVTMDTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NCC(S2)CBr)C3=NCC(S3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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